3-(but-3-en-1-yl)piperidin-2-one
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Overview
Description
3-(but-3-en-1-yl)piperidin-2-one is a chemical compound with the molecular formula C₉H₁₅NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(but-3-en-1-yl)piperidin-2-one can be achieved through several methods. One common approach involves the reaction of piperidin-2-one with but-3-en-1-yl bromide under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(but-3-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
3-(but-3-en-1-yl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(but-3-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidin-2-one: A closely related compound with similar structural features but lacking the but-3-en-1-yl group.
N-methylpiperidin-2-one: Another derivative of piperidine with a methyl group attached to the nitrogen atom.
Uniqueness
3-(but-3-en-1-yl)piperidin-2-one is unique due to the presence of the but-3-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
155193-60-5 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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